molecular formula C21H19NO3 B5611358 ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate

ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate

Cat. No. B5611358
M. Wt: 333.4 g/mol
InChI Key: GWSDIPFWSJEMSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic routes for compounds related to ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate often involve condensation-cyclization reactions, as seen in the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives through a Mannich type reaction in water at ambient temperature (Mathew et al., 2010). Additionally, stereocontrolled methods have been developed for chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones by reacting benzoxepine-4-carboxylates with chiral amino acid ethyl esters, highlighting a novel approach to synthesizing structurally complex oxazin derivatives (Kasagani et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, providing insights into the intramolecular and intermolecular hydrogen bonding that stabilizes the molecular structure (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving related compounds often result in the formation of complex structures through cyclization and addition reactions. For example, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been studied, revealing insights into cycloaddition and intramolecular exciplex formation, which are critical for understanding the reactivity and transformation pathways of such compounds (Morley & Pincock, 2001).

Physical Properties Analysis

The physical properties of compounds within this class can vary widely depending on their molecular structure. The crystallization behavior, melting points, and solubility can be influenced by the presence of different functional groups and the overall molecular architecture. For example, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its analogs have been reported, highlighting the impact of substituents on the physical properties of these compounds (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of these compounds in various environments and reactions. Studies have shown that compounds like ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate exhibit specific biological activities due to their unique chemical properties, such as acting as anti-juvenile hormone agents (Ishiguro et al., 2003).

Mechanism of Action

While specific mechanisms of action for the compound you asked about are not available, it’s worth noting that some benzoxazinones have demonstrated potential as protease inhibitors .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of these types of compounds. Given their demonstrated biological activities, they could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-21(23)16-7-10-17(11-8-16)22-13-19-18-6-4-3-5-15(18)9-12-20(19)25-14-22/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSDIPFWSJEMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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